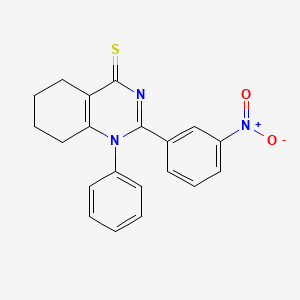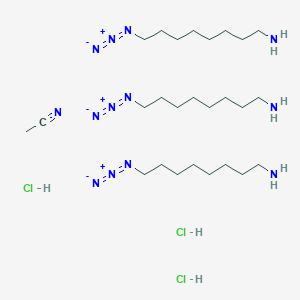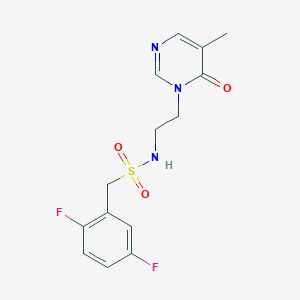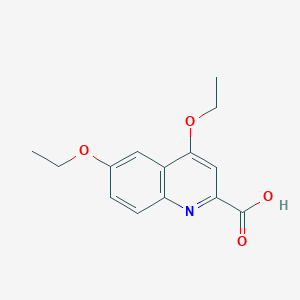
2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione” is a complex organic molecule. It contains a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is not (a pyrimidine ring). The molecule also contains a nitrophenyl group and a phenyl group attached to the quinazoline core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline core, along with the attached phenyl and nitrophenyl groups. The nitro group on the nitrophenyl group would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the nitro group, which is electron-withdrawing, and the phenyl group, which can participate in various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the nitro group and the phenyl group, the overall size and shape of the molecule, and the specific arrangement of atoms within the molecule would all play a role .Scientific Research Applications
Antioxidant Activity in Organic Chemistry
Summary of the Application
The compound has been used in the synthesis of benzoquinoline-based heterocycles, which have shown significant antioxidant activity .
Methods of Application
The titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents such as acetic anhydride, chloroacetyl chloride, chloroacetic acid, 2-bromo-1-(3-nitrophenyl)ethan-1-one, 2-chloro-N-phenylacetamide, and dimethyl but-2-ynedioate to achieve triazolethione, imidazolone, thiazolidinone, and thiazole derivatives .
Results or Outcomes
The antioxidant activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .
Photoinduced Solid State Keto–Enol Tautomerization
Summary of the Application
The compound has been used in the study of photoinduced solid state keto–enol tautomerization .
Methods of Application
The compound exhibits yellow color in dark and red color in light, with the yellow form attributed to the keto derivative and the red form assigned to its enol derivative. The color change in the presence of light is thus attributed to the keto–enol tautomerism through Excited state intramolecular proton transfer (ESIPT) .
Results or Outcomes
The color change from yellow to red is a photochemical process which thermally decays to the yellow form in the dark. The solid state stability of the enol form upon phototautomerization of the keto form is a noteworthy phenomenon .
Antihypertensive Activity in Pharmacology
Summary of the Application
The compound has been used in the synthesis of 2-phenyl substituted benzimidazoles, which have shown significant antihypertensive activity .
Results or Outcomes
The antihypertensive activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .
Applications in Electronic Devices
Summary of the Application
The compound has been used in the study of photoinduced solid state keto–enol tautomerization . This process has found applications in electronic devices such as transducers, switches etc .
Results or Outcomes
Applications in Polymer Crosslinking
Summary of the Application
The compound has been used in the study of diazirine structure–function relationships, with a particular focus on thermal activation methods . This process has found applications in polymer crosslinking .
Methods of Application
The compound was used in the synthesis of diazirine reagents, which allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . Because carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond, molecules that encode diazirine functions have emerged as privileged tools in applications ranging from biological target identification and proteomics through to polymer crosslinking and adhesion .
Results or Outcomes
The study revealed a striking ability to vary the activation energy and activation temperature of aryl diazirines through the rational manipulation of electronic properties . Significantly, it was shown that electron-rich diazirines have greatly enhanced efficacy toward C–H insertion, under both thermal and photochemical activation conditions .
Future Directions
properties
IUPAC Name |
2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-23(25)16-10-6-7-14(13-16)19-21-20(26)17-11-4-5-12-18(17)22(19)15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDWWMIEEYAGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2807153.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)
![(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde](/img/structure/B2807157.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2807161.png)
![Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2807162.png)
![ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807163.png)

![4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2807166.png)
![tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2807169.png)


![2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide](/img/structure/B2807172.png)
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2807176.png)